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Compound of Interest

Compound Name: alpha-D-fructopyranose

Cat. No.: B3045317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α-D-

fructopyranose, a significant anomer of D-fructose. This document is intended to serve as a

detailed resource for researchers and professionals in the fields of carbohydrate chemistry,

drug development, and materials science, offering key data and methodologies for the

characterization of this monosaccharide.

Introduction
α-D-Fructopyranose is one of the five tautomers of D-fructose in solution, existing in equilibrium

with β-D-fructopyranose, α-D-fructofuranose, β-D-fructofuranose, and the open-chain keto

form. While it is a minor component in aqueous solutions, its characterization is crucial for a

complete understanding of the chemical and biological properties of fructose. This guide

presents the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for α-D-

fructopyranose, along with detailed experimental protocols for data acquisition.

Spectroscopic Data
The following sections provide quantitative NMR and IR spectroscopic data for α-D-

fructopyranose. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The

chemical shifts (δ) and coupling constants (J) provide detailed information about the

connectivity and stereochemistry of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for α-D-Fructopyranose in D₂O

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

C1 3.65 (H-1a), 3.80 (H-1b) 64.6

C2 - 99.0

C3 4.09 Not Reported

C4 3.84 Not Reported

C5 3.80 Not Reported

C6
3.72 (H-6a), Not Reported (H-

6b)
Not Reported

Note: Data adapted from Barclay et al. (2012) as cited in a BenchChem application note.

Chemical shifts are referenced relative to an internal standard.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of a molecule, which

are characteristic of its functional groups and overall structure. The following table presents

theoretically calculated IR absorption bands for the α-anomer of D-fructose.

Table 2: Calculated Infrared (IR) Absorption Bands for α-D-Fructopyranose
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Wavenumber (cm⁻¹) Vibrational Assignment

3876 - 3005 O-H stretching

up to 2061 C-H stretching

1849 - 1634 C=O stretching (from residual open-chain form)

1526 - 1347 O-C-H and C-O-H deformation

1362 - 1191 In-plane C-H and O-H deformation

1191 - 995 C-O and C-C stretching

600 - 1500
"Fingerprint" region, characteristic of

carbohydrates

Note: These are theoretically calculated frequencies and may differ slightly from experimental

values. The region from 600 to 1500 cm⁻¹ contains complex vibrations characteristic of the

carbohydrate structure.[1]

Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data. The following sections outline the protocols for NMR and IR spectroscopic

analysis of α-D-fructopyranose.

NMR Spectroscopy Protocol
The following protocol is for the acquisition of high-resolution 1D and 2D NMR spectra of D-

fructose in D₂O to identify the signals of the α-D-fructopyranose anomer.

3.1.1. Sample Preparation

Sample Weighing: Accurately weigh 5-25 mg of D-fructose for ¹H NMR or 50-100 mg for ¹³C

NMR experiments.

Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity D₂O (99.9 atom % D) in a clean

NMR tube.
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Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS

or TSP).

Homogenization: Gently vortex the NMR tube to ensure complete dissolution and a

homogeneous solution.

3.1.2. 1D NMR Data Acquisition

¹H NMR:

Pulse Program: A standard single-pulse experiment with water suppression (e.g.,

presaturation).

Spectral Width: Approximately 12 ppm, centered around 4.7 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

Number of Scans (ns): 16-64, depending on the sample concentration.

Temperature: 298 K (25 °C).

¹³C NMR:

Pulse Program: A standard single-pulse experiment with proton decoupling.

Spectral Width: Approximately 220-240 ppm, centered around 100 ppm.

Acquisition Time: 1-1.5 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans (ns): 1024-4096, due to the low natural abundance of ¹³C.

3.1.3. 2D NMR Data Acquisition (COSY and HSQC)

For unambiguous assignment of the α-D-fructopyranose signals, 2D NMR experiments are

recommended.
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COSY (¹H-¹H Correlation Spectroscopy):

Pulse Sequence: Standard COSY-90 sequence.

Spectral Width: Same as the ¹H spectrum in both dimensions.

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 8-16 per increment.

Relaxation Delay: 1-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Sequence: Standard HSQC with sensitivity enhancement.

¹H Spectral Width: Same as the ¹H spectrum.

¹³C Spectral Width: Covering the expected range of carbohydrate signals (e.g., 50-110

ppm).

Data Points: 2048 in F2 and 256 in F1.

Number of Scans: 16-64 per increment.

Relaxation Delay: 1-2 seconds.

3.1.4. Data Processing

Apply a suitable window function (e.g., sine-bell) to the FID.

Perform Fourier transformation.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift axis using the internal standard.

IR Spectroscopy Protocol (KBr Pellet Method)
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The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.

3.2.1. Sample Preparation

Drying: Dry spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for several

hours to remove any absorbed water.

Grinding: In an agate mortar, grind 1-2 mg of the α-D-fructopyranose sample to a fine

powder.

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly

with the sample by gentle grinding.

Pellet Formation: Transfer the mixture to a pellet die and press under a hydraulic press at 8-

10 tons of pressure for several minutes to form a transparent or translucent pellet.

3.2.2. Data Acquisition

Background Spectrum: Record a background spectrum of a pure KBr pellet.

Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum

from 4000 to 400 cm⁻¹.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum.

Visualization of α-D-Fructopyranose Structure
The following diagram illustrates the structure of α-D-fructopyranose with atom numbering

corresponding to the NMR data.
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Caption: Structure of α-D-fructopyranose with atom numbering.

Logical Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow for the complete spectroscopic

characterization of α-D-fructopyranose.
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Caption: Workflow for the spectroscopic analysis of α-D-fructopyranose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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